molecular formula C14H18N6O B8004050 4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide CAS No. 1206969-23-4

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide

Cat. No.: B8004050
CAS No.: 1206969-23-4
M. Wt: 286.33 g/mol
InChI Key: ODUFQUBFRUNPHU-UHFFFAOYSA-N
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Description

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with isopropylamine under controlled conditions.

    Coupling with benzamide: The final step involves coupling the pyrimidine derivative with benzamide using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-6-methylpyrimidin-4-ylamino)benzamide
  • 4-(5-Amino-6-ethylpyrimidin-4-ylamino)benzamide
  • 4-(5-Amino-6-(tert-butylamino)pyrimidin-4-ylamino)benzamide

Uniqueness

4-(5-Amino-6-(isopropylamino)pyrimidin-4-ylamino)benzamide is unique due to the presence of the isopropylamino group, which can influence its biological activity and chemical reactivity. This structural feature may confer specific advantages in terms of binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

4-[[5-amino-6-(propan-2-ylamino)pyrimidin-4-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-8(2)19-13-11(15)14(18-7-17-13)20-10-5-3-9(4-6-10)12(16)21/h3-8H,15H2,1-2H3,(H2,16,21)(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUFQUBFRUNPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC(=C1N)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166534
Record name 4-[[5-Amino-6-[(1-methylethyl)amino]-4-pyrimidinyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-23-4
Record name 4-[[5-Amino-6-[(1-methylethyl)amino]-4-pyrimidinyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[5-Amino-6-[(1-methylethyl)amino]-4-pyrimidinyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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